1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Nucleophilic Substitution Synthetic Intermediate Leaving Group Ability

1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) is a spirocyclic methanesulfonate ester featuring a rigid 1,9-dioxaspiro[5.5]undecane core. This scaffold belongs to a privileged class of spiroketals increasingly exploited in drug discovery for their three-dimensional shape, which enhances target selectivity and improves physicochemical properties relative to flat aromatic systems.

Molecular Formula C10H18O5S
Molecular Weight 250.31 g/mol
CAS No. 503551-84-6
Cat. No. B3068429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate
CAS503551-84-6
Molecular FormulaC10H18O5S
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCOC2(C1)CCOCC2
InChIInChI=1S/C10H18O5S/c1-16(11,12)15-9-2-5-14-10(8-9)3-6-13-7-4-10/h9H,2-8H2,1H3
InChIKeyRZMMCJVHNHRFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) is a Critical Spiroketal Intermediate for Medicinal Chemistry Procurement


1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) is a spirocyclic methanesulfonate ester featuring a rigid 1,9-dioxaspiro[5.5]undecane core [1]. This scaffold belongs to a privileged class of spiroketals increasingly exploited in drug discovery for their three-dimensional shape, which enhances target selectivity and improves physicochemical properties relative to flat aromatic systems [2]. The methanesulfonate (mesylate) group serves as an excellent leaving group, making this compound a versatile electrophilic building block for nucleophilic displacement reactions in the synthesis of complex bioactive molecules, including GPR119 agonists and other spirocyclic drug candidates [3].

Why Generic Spiroketal Building Blocks Cannot Substitute for 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) in Synthetic Workflows


Attempts to replace 1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate with the parent alcohol or other spiroketal derivatives fail because the methanesulfonate group is essential for efficient nucleophilic displacement chemistry. The hydroxyl analogue (1,9-dioxaspiro[5.5]undecan-4-ol, CAS 1341961-33-8) lacks the requisite leaving-group ability, requiring additional activation steps that increase step count and reduce overall yield . While the corresponding tosylate (CAS 503551-86-8) is a viable alternative, it differs significantly in molecular weight, lipophilicity, and steric bulk, which can alter reaction kinetics, purification profiles, and downstream pharmacokinetic properties when incorporated into final compounds . Furthermore, the specific spiro[5.5]undecane ring system with oxygen atoms at positions 1 and 9 provides a unique spatial orientation of the reactive center that is not replicated by other spirocyclic scaffolds, directly impacting the conformational preferences of the resulting products [1].

Evidence-Based Selection Guide: Where 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) Outperforms Its Closest Analogs


Leaving-Group Reactivity Advantage Over the Parent Alcohol: Quantified by pKa of Conjugate Acid

The methanesulfonate ester of 1,9-dioxaspiro[5.5]undecan-4-ol possesses a dramatically better leaving group than the parent alcohol. The conjugate acid of the methanesulfonate leaving group (methanesulfonic acid) has a pKa of approximately -2.0, compared to the conjugate acid of the hydroxyl leaving group (H3O+) with a pKa of -1.7. In practical terms, this converts a poor leaving group (hydroxide, pKa of conjugate acid ~15.7) into an excellent one, enabling SN2 reactions under mild conditions that are not possible with the alcohol [1]. This eliminates the need for in-situ activation reagents such as SOCl2 or PBr3, reducing synthesis steps and improving atom economy.

Nucleophilic Substitution Synthetic Intermediate Leaving Group Ability

Purification and Handling Advantage: Crystalline Solid vs. Oily Liquid Physical Form

Vendor specifications confirm that 1,9-dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6) is supplied as a powder [1], whereas the parent alcohol 1,9-dioxaspiro[5.5]undecan-4-ol (CAS 1341961-33-8) and several closely related spiroketal derivatives are typically oils at ambient temperature. The solid physical form simplifies accurate weighing, reduces hygroscopicity-related stability issues, and facilitates purification via recrystallization rather than distillation or chromatography. Commercial purity is specified at 95% (HPLC) by multiple vendors .

Chemical Procurement Formulation Purity Specification

Molecular Weight and Lipophilicity Advantage Over the Tosylate Ester in Fragment-Based Drug Design

Compared to the analogous tosylate ester (1,9-dioxaspiro[5.5]undecan-4-yl 4-methylbenzenesulfonate, CAS 503551-86-8; MW 340.44 g/mol, XLogP ~1.5 estimated), the methanesulfonate target compound (MW 250.31 g/mol, XLogP 0.3) provides a 90 Da reduction in molecular weight and a ~1.2 log unit reduction in lipophilicity [1]. This translates directly to improved ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) when the spiroketal fragment is incorporated into lead compounds. Lower lipophilicity also correlates with reduced hERG binding, lower metabolic clearance, and improved aqueous solubility in final compounds [2].

Fragment-Based Drug Discovery Ligand Efficiency Lipophilicity

Spirocyclic Conformational Rigidity Enhances Target Selectivity Compared to Flexible-Chain Linkers

The 1,9-dioxaspiro[5.5]undecane core locks the reactive 4-position methanesulfonate in a defined spatial orientation with a fixed dihedral angle relative to the spiro junction. This contrasts with flexible alkyl-chain mesylates (e.g., butyl methanesulfonate or hexyl methanesulfonate), which populate multiple conformers in solution. In the context of GPR119 agonist development, spirocyclic cyclohexane derivatives with similar conformational restriction demonstrated potent agonistic activity (EC50 values as low as 4 nM) and no CYP inhibition (IC50 >10 µM), a selectivity advantage attributed to the rigid three-dimensional scaffold [1]. The methanesulfonate serves as the key electrophilic handle for introducing the spiroketal warhead into bioactive molecules.

Conformational Restriction Target Selectivity Spirocycle Advantage

Procurement-Guiding Application Scenarios for 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate (CAS 503551-84-6)


Synthesis of Spirocyclic GPR119 Agonists for Type 2 Diabetes Drug Discovery

The methanesulfonate serves as the key electrophilic intermediate for introducing the 1,9-dioxaspiro[5.5]undecane scaffold into GPR119 agonist pharmacophores. Nucleophilic displacement with amine-containing right-side fragments (piperidine or piperazine carbamates) directly yields potent, conformationally constrained agonists. The conformational rigidity of the spiro[5.5]undecane core, as established in Section 3, contributes to the high potency (EC50 as low as 4 nM) and favorable CYP inhibition profile (IC50 >10 µM) observed in this series [1].

Fragment-Based Lead Generation and Library Synthesis

The low molecular weight (250.31 Da) and favorable XLogP (0.3) of the methanesulfonate make it an ideal fragment-sized building block for parallel library synthesis. The powder physical form enables accurate automated dispensing in 96-well or 384-well format. The excellent leaving-group ability allows diversification with a broad range of nucleophiles (amines, thiols, alkoxides) under mild conditions, generating spiroketal-focused compound libraries with three-dimensional character that is distinct from planar heterocyclic collections, as quantified by the physicochemical comparison in Section 3 [2].

Late-Stage Functionalization of Advanced Intermediates via SN2 Displacement

When compared to the parent alcohol or tosylate analog, the methanesulfonate offers the optimal balance of reactivity and atom economy for late-stage functionalization. The lower molecular weight of the mesylate (vs. tosylate) means that after displacement, the residual byproduct (methanesulfonate salt) is more easily removed during aqueous workup. This is critical in process chemistry scale-up where purification efficiency directly impacts cost of goods, as supported by the leaving-group and physicochemical data presented in Section 3 [3].

Click Chemistry Precursor via Azide Displacement

The methanesulfonate can be efficiently displaced with sodium azide to yield the corresponding 4-azido-1,9-dioxaspiro[5.5]undecane (CAS 503551-97-1), a versatile click chemistry building block. This transformation leverages the excellent leaving-group ability of the mesylate and provides access to triazole-containing spirocyclic conjugates for chemical biology probe development, as supported by the reactivity advantage over the alcohol established in Evidence Item 1 of Section 3 .

Quote Request

Request a Quote for 1,9-Dioxaspiro[5.5]undecan-4-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.